Hydroxy-PEG5-methyl ester
Overview
Description
Hydroxy-PEG5-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . Methyl ester can be hydrolyzed under strong basic condition .
Synthesis Analysis
The synthesis of esters like this compound often involves a three-step process: transesterification of a methyl ester to alkyl esters, epoxidation of the oleate alkene, and solventless heterogeneously catalyzed ring opening of the epoxides with poly(ethylene glycols) of varying chain length under a short reaction time .Molecular Structure Analysis
The molecular formula of this compound is C14H28O8 . The IUPAC name is methyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate .Chemical Reactions Analysis
Esters, including this compound, are often associated with hydrolytic lability . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The alkoxy (OR′) group of an ester is replaced by another group in typical reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 324.37 g/mol . It is stored at -20°C .Scientific Research Applications
Enzyme and Nonenzyme Hydrolyses of PEG Esters :
- PEG esters, including those similar to Hydroxy-PEG5-methyl ester, are known to be easily hydrolyzed by both alkaline and acidic solutions. Specific types of PEG esters are found to be hydrolyzable by lipase and esterase in certain conditions, highlighting their potential in biochemical applications (Ouchi & Azuma, 1984).
Fatty Acid Analysis in Bacteria :
- A study demonstrated the use of PEG esters in the analysis of fatty acid methyl esters from whole-cell bacteria. This application is crucial in clinical microbiology for identifying bacterial species (Miller, 1982).
PEG in Biomaterials and Drug Delivery :
- PEG derivatives, including those similar to this compound, are extensively used in biomedical applications such as drug PEGylation, biomaterial surface modification, and hydrogel-based implants. These applications benefit from PEG's biocompatibility and hydrolysis-resistant properties (Tong et al., 2011).
Adsorption and Coating Applications :
- PEG-esterified fatty acids, akin to this compound, show significant potential in creating coatings that inhibit protein adsorption. This property is vital for controlling the in vivo fate of colloidal drug carriers (Malmsten & Alstine, 1996).
Tumor-Acidity-Triggered Drug Delivery :
- This compound-like compounds in PEG-detachable polymer micelles show promise for tumor-acidity-triggered drug delivery. These micelles can accumulate at tumor sites and release drugs in response to specific pH changes, enhancing therapeutic efficacy (Xu et al., 2019).
Food Packaging Applications :
- This compound-related PEG blends, like HPMC/PEG blends, are used in food packaging. These blends are water-soluble and possess good mechanical properties, making them suitable for edible polymer films (Illiger et al., 2008).
Mechanism of Action
Target of Action
Hydroxy-PEG5-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester It’s known that the hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Mode of Action
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group can be further derivatized or replaced with other reactive functional groups . The methyl ester can be hydrolyzed under strong basic conditions .
Biochemical Pathways
It’s known that peg derivatives like this compound are often used in drug delivery systems , which could imply involvement in various biochemical pathways depending on the specific drug being delivered.
Pharmacokinetics
The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially impact the compound’s absorption and distribution. The methyl ester can be hydrolyzed under strong basic conditions , which could influence its metabolism and excretion.
Result of Action
Given its use in drug delivery systems , the effects would likely depend on the specific drug being delivered.
Action Environment
It’s known that the methyl ester can be hydrolyzed under strong basic conditions , suggesting that pH could be a significant environmental factor.
Future Directions
Hydroxy-PEG5-Methyl ester, as a PEG derivative, has potential applications in drug delivery . Its hydrophilic PEG spacer, which increases solubility in aqueous media, and its hydroxyl group, which enables further derivatization or replacement with other reactive functional groups, make it a promising compound for future research and development .
Biochemical Analysis
Biochemical Properties
The hydroxyl group in Hydroxy-PEG5-methyl ester enables further derivatization or replacement with other reactive functional groups . This property allows it to interact with various enzymes, proteins, and other biomolecules, enhancing their solubility and decreasing their aggregation . The methyl ester can be hydrolyzed under strong basic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of the methyl ester under strong basic conditions . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Dosage Effects in Animal Models
Peg derivatives are generally considered safe and non-toxic .
Metabolic Pathways
The hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups , suggesting potential interactions with various enzymes and cofactors.
Transport and Distribution
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting it may be readily transported and distributed.
Subcellular Localization
Peg derivatives are known to be highly flexible, providing for surface treatment or bioconjugation without steric hindrance , suggesting potential localization to various subcellular compartments.
Properties
IUPAC Name |
methyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O8/c1-17-14(16)2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-15/h15H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAYQXPIWZRYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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